1-(4-Methoxyphenyl)-3-methyl-1H-indole
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Overview
Description
1-(4-Methoxyphenyl)-3-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to a methylated indole structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-methyl-1H-indole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired indole compound. The reaction typically requires refluxing in an organic solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-methyl-1H-indole
- 1-(4-Methoxyphenyl)-3-ethyl-1H-indole
- 1-(4-Methoxyphenyl)-3-methyl-1H-imidazole
Comparison: 1-(4-Methoxyphenyl)-3-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
876337-56-3 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C16H15NO/c1-12-11-17(16-6-4-3-5-15(12)16)13-7-9-14(18-2)10-8-13/h3-11H,1-2H3 |
InChI Key |
HUHQQYKPKMPENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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